molecular formula C40H52O5 B1228784 Estradiol and norethindrone acetate CAS No. 77728-33-7

Estradiol and norethindrone acetate

货号: B1228784
CAS 编号: 77728-33-7
分子量: 612.8 g/mol
InChI 键: NAUDKYVGHCCLOT-LAQCMFAESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Estradiol and norethindrone acetate, also known as this compound, is a useful research compound. Its molecular formula is C40H52O5 and its molecular weight is 612.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Clinical Applications

  • Management of Vasomotor Symptoms
    • Estradiol and norethindrone acetate are effective in treating moderate to severe hot flashes associated with menopause. A randomized placebo-controlled trial demonstrated significant reductions in hot flash frequency and severity among women treated with this combination compared to placebo .
    Treatment GroupBaseline Hot Flash ScoreEndpoint Hot Flash Score
    Estradiol 50 μg1.320.18
    Estradiol + Norethindrone 140 μg1.320.35
    Estradiol + Norethindrone 200 μg1.420.19
    Estradiol + Norethindrone 400 μg1.540.14
  • Prevention of Postmenopausal Osteoporosis
    • This combination therapy is indicated for the prevention of osteoporosis in postmenopausal women at significant risk . Clinical studies have shown that it can increase bone mineral density significantly, particularly in the lumbar spine and total body .
    Bone Density ChangeSpine (%)Hip (%)Total Body (%)
    Estradiol + Norethindrone (2 mg/1 mg)+5.14+3.21+2.59
    Alendronate (comparison)+3.34+1.60+0.64
  • Endometrial Hyperplasia Prevention
    • Continuous transdermal delivery of estradiol combined with norethindrone acetate has been shown to effectively prevent endometrial hyperplasia in postmenopausal women, significantly reducing the incidence compared to estradiol alone .
  • Management of Vulvar and Vaginal Atrophy
    • This combination is also indicated for treating moderate to severe symptoms of vulvar and vaginal atrophy due to menopause, addressing issues like dryness, itching, and burning .

Case Studies and Research Findings

  • Quality of Life Improvements : A study by Gambacciani et al. highlighted that daily administration of this compound significantly improved quality of life metrics, including reductions in anxiety, depression, and sleep disturbances among early postmenopausal women .
  • Cardiovascular Risk Factors : Research indicated that the combination therapy produced favorable changes in cardiovascular risk markers compared to unopposed estradiol therapy, suggesting potential cardiovascular benefits alongside symptom relief .
  • Patient Satisfaction : A study assessing patient satisfaction found that a high percentage (over 90%) of participants reported satisfaction with the therapy after 12 weeks, noting improvements in various menopausal symptoms .

属性

CAS 编号

77728-33-7

分子式

C40H52O5

分子量

612.8 g/mol

IUPAC 名称

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C22H28O3.C18H24O2/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h1,13,17-20H,5-12H2,2-3H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20-,21-,22-;14-,15-,16+,17+,18+/m01/s1

InChI 键

NAUDKYVGHCCLOT-LAQCMFAESA-N

SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

手性 SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O

规范 SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

同义词

Estracomb TTS
estradiol, norethindrone drug combination
HRP 102
HRP-102
HRP102
Mesigyna

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。